molecular formula C19H22N2O3S B2487970 (E)-2,4-dimethyl-N-(morpholino(phenyl)methylene)benzenesulfonamide CAS No. 17260-51-4

(E)-2,4-dimethyl-N-(morpholino(phenyl)methylene)benzenesulfonamide

Cat. No.: B2487970
CAS No.: 17260-51-4
M. Wt: 358.46
InChI Key: WONDZTYMSLFYEG-FMQUCBEESA-N
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Description

(E)-2,4-dimethyl-N-(morpholino(phenyl)methylene)benzenesulfonamide is an organic compound characterized by its complex structure, which includes a morpholine ring, a phenyl group, and a benzenesulfonamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,4-dimethyl-N-(morpholino(phenyl)methylene)benzenesulfonamide typically involves a multi-step process:

    Formation of the Sulfonamide Intermediate: The initial step often involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.

    Condensation Reaction: The sulfonamide intermediate is then subjected to a condensation reaction with morpholine and benzaldehyde under basic conditions to form the final product. This step usually requires a catalyst such as piperidine and is carried out in a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2,4-dimethyl-N-(morpholino(phenyl)methylene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-2,4-dimethyl-N-(morpholino(phenyl)methylene)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules

Biology

This compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets such as enzymes or receptors could be explored for therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the sulfonamide group is particularly interesting, as sulfonamides are known for their antibacterial activity.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    N-(phenylmethylene)benzenesulfonamide: Lacks the morpholine and dimethyl groups.

    2,4-dimethylbenzenesulfonamide: Lacks the morpholine and phenylmethylene groups.

    Morpholino(phenyl)methylene derivatives: Similar structure but different substituents on the aromatic rings.

Uniqueness

(E)-2,4-dimethyl-N-(morpholino(phenyl)methylene)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the morpholine ring and the sulfonamide group distinguishes it from simpler analogs and provides a broader range of applications.

Properties

IUPAC Name

(NE)-2,4-dimethyl-N-[morpholin-4-yl(phenyl)methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-8-9-18(16(2)14-15)25(22,23)20-19(17-6-4-3-5-7-17)21-10-12-24-13-11-21/h3-9,14H,10-13H2,1-2H3/b20-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONDZTYMSLFYEG-FMQUCBEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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